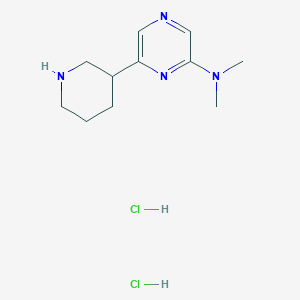

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

説明

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a heterocyclic organic compound featuring a pyrazine core substituted with a dimethylamine group at position 2 and a piperidin-3-yl moiety at position 5. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

特性

IUPAC Name |

N,N-dimethyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBFLOZCFFNGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and piperidine. The reaction conditions may involve:

Reagents: Common reagents such as dimethylamine, piperidine, and pyrazine derivatives.

Catalysts: Catalysts like palladium or platinum may be used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane or ethanol.

Temperature and Pressure: Reactions may be carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency in production.

化学反応の分析

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, primarily involving pyrazine derivatives and piperidine precursors. Key steps include:

Pyrazine Core Reactions

-

Oxidation : Forms pyrazine N-oxides under mild conditions (e.g., H₂O₂, AcOH), altering electronic properties for downstream coupling reactions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to dihydropyrazine, though this is reversible under acidic conditions .

Piperidine Substituent Modifications

-

Protonation : The piperidine nitrogen (pKa ~10.5) remains protonated under physiological conditions, influencing binding interactions .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity .

Dimethylamine Group Reactivity

-

Demethylation : Strong acids (HBr/AcOH) cleave methyl groups, yielding primary amines for further functionalization .

Biological Interaction Studies

The compound’s interactions with biological targets are structurally driven:

Table 2: Key Pharmacological Interactions

-

Mechanistic Insight : Proton transfer between the pyrazine nitrogen and carboxylic acid groups in proteins enhances binding (e.g., observed in crystallography studies ).

Table 3: Reaction Outcomes vs. Structural Analogues

Stability and Degradation Pathways

科学的研究の応用

Chemistry

N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to enhance its pharmacological properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It is being investigated for its ability to interact with various biological targets, including:

- Enzymes : It may inhibit or activate enzymes involved in crucial metabolic pathways.

- Receptors : The compound can bind to specific receptors, modulating cellular signaling pathways.

This has implications for drug development aimed at treating infections and cancer.

Medicine

In medicinal research, this compound is being explored as a potential drug candidate for various diseases. Its unique structural features may confer specific pharmacological advantages over other compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting that the compound may inhibit cancer cell proliferation through apoptosis.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, especially against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Significant cytotoxicity | |

| Anticancer | Lung Cancer Cells | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | Potent antibacterial | |

| Antimicrobial | Escherichia coli | Effective growth inhibition |

作用機序

The mechanism of action of N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

類似化合物との比較

Pyridine vs. Pyrazine Derivatives

Key Compound for Comparison :

The dihydrochloride salt further boosts solubility, favoring in vitro assays or formulations requiring high bioavailability .

Comparison with Triazine-Based Agrochemicals

Key Compounds for Comparison :

Implications: Triazines like atrazine rely on chloro and alkylamino substituents for herbicidal activity, whereas the target compound’s piperidine and pyrazine groups may facilitate interactions with mammalian enzymes or receptors. The absence of chlorine in the target compound reduces environmental persistence concerns .

Piperidine Derivatives in Agrochemistry

Key Compound for Comparison :

Implications :

The tertiary amine in the target compound may enable blood-brain barrier penetration, contrasting with mepiquat chloride’s restricted mobility due to its quaternary structure. This distinction underscores the target compound’s suitability for therapeutic rather than agricultural uses .

Research Findings and Data Gaps

- Synthetic Accessibility : The pyrazine core is less common in agrochemicals compared to triazines, suggesting niche applications in drug discovery .

- Comparative studies with pyridine analogs (e.g., neurotoxicity assays) are needed.

- Thermal Stability : Dihydrochloride salts generally exhibit lower melting points than free bases, which may influence storage conditions .

生物活性

Overview

N,N-Dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound classified under pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, modulating cellular signaling pathways.

- Cellular Pathways : It affects pathways related to cell growth, apoptosis, and immune response, potentially influencing cancer progression and treatment.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. This compound has been explored for its effectiveness against various bacterial strains, showing promise as a potential therapeutic agent.

Anticancer Activity

Studies have highlighted the compound's cytotoxic effects on cancer cell lines. For example, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to FaDu cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value calculated to be around 5 µM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from pyrazine derivatives and piperidine. Common reagents include dimethylamine and various catalysts such as palladium or platinum.

Synthetic Route Overview

- Starting Materials : Pyrazine derivatives and piperidine.

- Reagents : Dimethylamine.

- Catalysts : Palladium or platinum.

- Conditions : Elevated temperatures and pressures in organic solvents like dichloromethane.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrazine and piperidine derivatives. Evidence from analogous compounds (e.g., imide derivatives of 6-methylpyridine) suggests using alkoxy or arylpiperazinylalkyl groups as intermediates . Purification typically involves recrystallization in polar solvents (e.g., ethanol/water mixtures) and salt formation with HCl to stabilize the dihydrochloride form .

Q. How should researchers characterize the structural integrity of this compound?

Standard methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazine and piperidine rings.

- X-ray crystallography for absolute configuration determination, as demonstrated for chloro-substituted pyrazin-2-amine coordination polymers .

- HPLC (≥95% purity, using C18 columns and acetonitrile/water gradients) to assess purity, as validated for structurally related dihydrochloride salts .

Q. What are the solubility and stability profiles under laboratory conditions?

The dihydrochloride salt form enhances water solubility due to ionic interactions. Stability studies should include:

- Thermogravimetric analysis (TGA) to evaluate thermal degradation (e.g., decomposition temperatures >150°C, based on pyridine derivative analogs) .

- Hygroscopicity tests , as dihydrochloride salts (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) are prone to moisture absorption, requiring storage in desiccators .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Contradictions in receptor binding or activity may arise from:

- Batch variability : Validate synthesis protocols using quantitative NMR (qNMR) or mass spectrometry (HRMS) to ensure consistency .

- Assay interference : Test for false positives/negatives via counter-screening (e.g., enzyme-linked assays with orthogonal detection methods) .

- Structural analogs : Compare activity with related compounds (e.g., N-arylpiperazinylalkyl pyridinedicarboxylimide derivatives) to identify critical functional groups .

Q. What advanced methodologies are used to study structure-activity relationships (SAR)?

SAR studies require:

- Molecular docking : Model interactions with targets (e.g., neurotransmitter receptors) using software like AutoDock, guided by crystallographic data from pyrazin-2-amine copper complexes .

- Isosteric replacements : Synthesize analogs with modified piperidine (e.g., tert-butyl carbamate derivatives) or pyrazine (e.g., chloro/fluoro substitutions) groups to assess pharmacophore contributions .

Q. How can researchers optimize analytical methods for detecting degradation products?

Use accelerated stability testing under stress conditions (heat, light, pH extremes) followed by:

- LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the piperidine ring or demethylation).

- Powder X-ray diffraction (PXRD) to monitor crystallinity changes, as applied to coordination polymers .

- Reference standards (e.g., dihydrochloride salts with documented impurity profiles) for calibration .

Methodological Notes

- Synthesis Optimization : Evidence from piperazinylalkyl pyridinedicarboxylimide synthesis highlights the importance of stoichiometric control in avoiding byproducts like N-oxide derivatives .

- Pharmacological Screening : Prioritize assays targeting GPCRs or ion channels, as structurally related compounds (e.g., pesticidal pyrimidinylamino derivatives) show affinity for these targets .

- Data Validation : Cross-reference spectral data with published analogs (e.g., 6-chloro-3-(trimethylsilylethynyl)pyrazin-2-amine) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。